N-(2,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring a fused imidazo-triazole core substituted with phenyl and acetamide groups.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-12-8-9-15(13(2)10-12)21-17(26)11-16-19(27)23-20-22-18(24-25(16)20)14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
BGEUGZMLINXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The target compound and ’s analog share the imidazo[1,2-b][1,2,4]triazole core, whereas ’s compound uses a simpler 1,2,4-triazole ring. The imidazo-thiazole core in ’s compound highlights divergent bioisosteric strategies . Core modifications influence electronic properties and binding interactions. For example, the fused imidazo-triazole system may enhance planarity and π-stacking compared to non-fused triazoles .
Substituent Effects :
- Acetamide Substituents : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP) compared to the nitro-substituted analog in , which may improve membrane permeability but reduce aqueous solubility .
- Triazole Substituents : ’s compound introduces a sulfanyl group and pyridazinyl-oxymethyl moiety, which could enhance hydrogen-bonding capacity or metabolic stability compared to the phenyl group in the target compound .
In contrast, ’s compound (293.36 g/mol) aligns better with Lipinski’s rules .
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